molecular formula C19H20N6OS B10935368 1,3-dimethyl-N-(1-propyl-1H-pyrazol-3-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3-dimethyl-N-(1-propyl-1H-pyrazol-3-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10935368
M. Wt: 380.5 g/mol
InChI Key: QSLILBXYWGDCCH-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

The synthesis of 1,3-DIMETHYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolopyridine core, followed by the introduction of the thienyl and pyrazolyl substituents. Common reaction conditions include the use of strong bases, high temperatures, and inert atmospheres to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

1,3-DIMETHYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazolyl or thienyl rings, often using reagents like halides or organometallic compounds. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-DIMETHYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

1,3-DIMETHYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives. Similar compounds include:

Properties

Molecular Formula

C19H20N6OS

Molecular Weight

380.5 g/mol

IUPAC Name

1,3-dimethyl-N-(1-propylpyrazol-3-yl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H20N6OS/c1-4-8-25-9-7-16(23-25)21-19(26)13-11-14(15-6-5-10-27-15)20-18-17(13)12(2)22-24(18)3/h5-7,9-11H,4,8H2,1-3H3,(H,21,23,26)

InChI Key

QSLILBXYWGDCCH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CS4

Origin of Product

United States

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